molecular formula C13H20N2O B7470336 N-tert-butyl-4-(dimethylamino)benzamide

N-tert-butyl-4-(dimethylamino)benzamide

Cat. No.: B7470336
M. Wt: 220.31 g/mol
InChI Key: YIKLAYFTZTTXQP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(dimethylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a dimethylamino substituent at the para position of the aromatic ring.

Properties

IUPAC Name

N-tert-butyl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)14-12(16)10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKLAYFTZTTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-4-(dimethylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 4-(dimethylamino)benzoic acid in the presence of a suitable base. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-tert-butyl-4-(dimethylamino)benzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce amines.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(dimethylamino)benzamide involves its interaction with molecular targets such as FXRα. As a selective antagonist of FXRα, this compound induces rearrangements of specific helices in the receptor’s ligand-binding domain, leading to the formation of a homodimer. This structural change prevents the receptor from interacting with its coactivators, thereby inhibiting its activity . The modulation of FXRα activity has significant implications for metabolic processes, including glucose and lipid metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Spectral Data (HRMS) Yield (%)
N-tert-butyl-4-(dimethylamino)benzamide (Target) R1 = tert-butyl, R2 = NMe2 C13H21N2O 221.33* Not provided
N-benzylidene-4-(dimethylamino)benzamide R1 = benzylidene, R2 = NMe2 C16H17N2O 265.32 80
N-(4-methoxybenzylidene)-4-(dimethylamino)benzamide R1 = 4-MeO-benzylidene, R2 = NMe2 C17H19N2O2 293.35 305.1260 (calc.), 305.1260 (exp.)
N-(2-fluorobenzylidene)-4-(dimethylamino)benzamide R1 = 2-F-benzylidene, R2 = NMe2 C16H16FN2O 293.31 293.1061 (calc.), 293.1060 (exp.)
N-(tert-butyl)-4-methylbenzamide R1 = tert-butyl, R2 = Me C12H17NO 191.27

*Estimated based on molecular formula.

Key Observations:
  • Substituent Diversity: The target compound’s tert-butyl and dimethylamino groups contrast with analogs featuring benzylidene (e.g., ) or simple methyl substituents (e.g., ). Benzylidene derivatives exhibit imine linkages, which may enhance rigidity and π-conjugation compared to the target’s flexible amide backbone.
  • Spectral Data : HRMS values for benzylidene analogs (e.g., 293.1060–305.1260) reflect their higher molecular weights compared to the target compound.
  • Synthetic Yields : N-benzylidene derivatives are synthesized in high yields (~80%) via reflux with K2CO3/Na2SO4 in toluene, followed by distillation . The tert-butyl group in N-(tert-butyl)-4-methylbenzamide likely requires milder conditions due to steric hindrance .

Functional Group Impact on Properties

  • Steric Effects : The tert-butyl group in the target compound and N-(tert-butyl)-4-methylbenzamide may reduce solubility in polar solvents but improve thermal stability.
  • Biological Relevance: Chlorinated analogs (e.g., ) are often explored for pharmacological activity, whereas dimethylamino-substituted benzamides may serve as intermediates in organocatalysis .

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